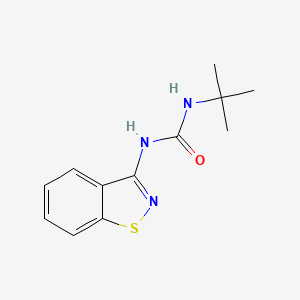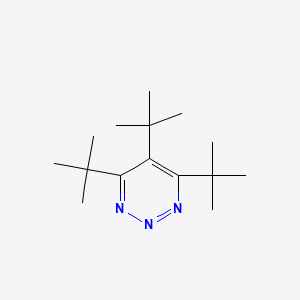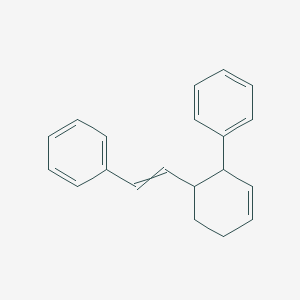
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl can be achieved through the Wittig reaction. This reaction involves the use of a carbonyl compound (either an aldehyde or ketone) and a phosphorus ylide. The phosphorus ylide is generated by deprotonation of a phosphonium salt with a strong base such as butyllithium or sodium hydride .
Industrial Production Methods
In an industrial setting, the Wittig reaction is often employed due to its high regioselectivity and ability to form alkenes without rearrangements. The reaction typically involves the use of triphenylphosphine and an alkyl halide to form the phosphonium salt, which is then deprotonated to generate the ylide. The ylide reacts with the carbonyl compound to form the desired product .
化学反应分析
Types of Reactions
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
科学研究应用
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of polymers, resins, and other industrial materials .
作用机制
The mechanism of action of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. The compound may also interact with receptors and other proteins, leading to changes in cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-(2-Phenylethyl)chromone: A derivative of chromone with similar structural features.
5-(2-Phenylethenyl)indoline: An indoline derivative with a phenylethenyl group.
2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol: A brominated phenol derivative with a phenylethenyl group .
Uniqueness
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its tetrahydro structure, which imparts specific chemical and physical properties.
属性
CAS 编号 |
106731-39-9 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
2-(2-phenylcyclohex-3-en-1-yl)ethenylbenzene |
InChI |
InChI=1S/C20H20/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-6,8-12,14-16,19-20H,7,13H2 |
InChI 键 |
REZKYNAPULRRLH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C=C1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



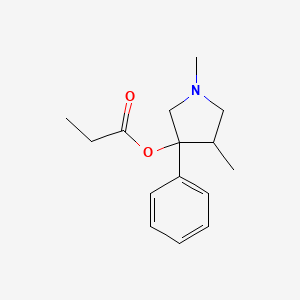
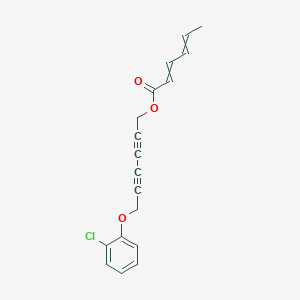
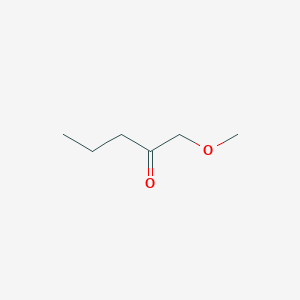
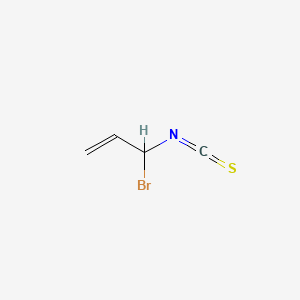
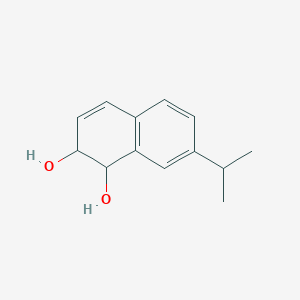
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)

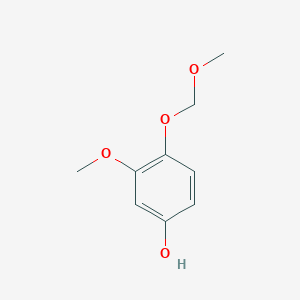
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
